2-Benzylsulfonyl-4,6-dinitrobenzonitrile
Overview
Description
2-Benzylsulfonyl-4,6-dinitrobenzonitrile is an organic compound that belongs to the class of sulfonylbenzonitriles This compound is characterized by the presence of a benzylsulfonyl group attached to a benzonitrile ring, which is further substituted with two nitro groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfonyl-4,6-dinitrobenzonitrile typically involves a multi-step process. One common method starts with the nitration of benzonitrile to introduce the nitro groups at the desired positions. This is followed by the introduction of the benzylsulfonyl group through a sulfonylation reaction. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfonyl-4,6-dinitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Benzylsulfonyl-4,6-dinitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-Benzylsulfonyl-4,6-dinitrobenzonitrile exerts its effects involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the benzylsulfonyl group can interact with various enzymes and proteins. These interactions can lead to the inhibition of certain biological pathways, making the compound of interest for drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfonyl)benzothiazole: This compound has similar structural features but includes a benzothiazole ring instead of a benzonitrile ring.
2-(chlorobenzylsulfonyl)benzo[d]thiazole: This compound has a chlorobenzyl group instead of a benzyl group.
Uniqueness
2-Benzylsulfonyl-4,6-dinitrobenzonitrile is unique due to the presence of both nitro groups and a benzylsulfonyl group on the benzonitrile ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-benzylsulfonyl-4,6-dinitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O6S/c15-8-12-13(17(20)21)6-11(16(18)19)7-14(12)24(22,23)9-10-4-2-1-3-5-10/h1-7H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFRYZAVSLGLKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2C#N)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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